1-Aminocyclooctane-1-carbonitrile hydrochloride chemical structure
1-Aminocyclooctane-1-carbonitrile hydrochloride chemical structure
Topic: 1-Aminocyclooctane-1-carbonitrile Hydrochloride: Structural Analysis, Synthesis, and Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary
1-Aminocyclooctane-1-carbonitrile hydrochloride (Ac8c-CN·HCl) represents a critical scaffold in the design of conformationally constrained peptidomimetics. As the direct precursor to 1-aminocyclooctane-1-carboxylic acid (Ac8c), this molecule serves as a steric lock in peptide backbones, forcing specific secondary structures (typically
Structural & Conformational Analysis
The physicochemical behavior of 1-aminocyclooctane-1-carbonitrile hydrochloride is dominated by the unique conformational mobility of the eight-membered ring and the ionic lattice of the hydrochloride salt.
The Cyclooctane Ring Dynamics
Unlike the rigid chair conformation of cyclohexane, the cyclooctane ring is highly flexible. The unsubstituted ring generally favors the boat-chair (BC) conformation as the global minimum. However, the introduction of geminal substituents (the amino and nitrile groups at C1) creates significant transannular interactions (Prelog strain).
-
Gem-Disubstitution Effect: The bulky ammonium (
) and linear nitrile ( ) groups at position 1 impose steric constraints that often bias the ring toward a crown or distorted boat-chair geometry to minimize 1,4- and 1,5-transannular hydrogen interactions. -
Steric Bulk: The 8-membered ring occupies a large volume of space (hydrophobic bulk), making the resulting amino acid (Ac8c) much more lipophilic and sterically demanding than its smaller homologs (Ac3c, Ac5c).
The Hydrochloride Lattice
In its salt form, the amine is protonated (
-
Retro-Strecker Inhibition: The free base (
-aminonitrile) is prone to thermodynamic breakdown into the ketone (cyclooctanone) and HCN. Protonation "locks" the nitrogen lone pair, preventing the ejection of the cyanide anion. -
Lattice Energy: The chloride counterion (
) forms a stable hydrogen-bond network with the three ammonium protons ( ), resulting in a high-melting solid (typically >200°C dec) compared to the oil/low-melting solid nature of the free base.
Synthetic Protocol: The Strecker Reaction
The synthesis of Ac8c-CN[1]·HCl follows a classic Strecker protocol but requires specific modifications to accommodate the hydrophobicity of cyclooctanone.
Reaction Mechanism & Workflow
The reaction proceeds via the formation of an iminium ion intermediate, followed by nucleophilic attack by cyanide.[2][3]
Figure 1: Step-wise synthetic workflow for 1-aminocyclooctane-1-carbonitrile hydrochloride.
Detailed Experimental Methodology
Note: Cyanide salts are lethal. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.
Step 1: Formation of the Aminonitrile
-
Reagents: Dissolve Cyclooctanone (1.0 eq) in Methanol (5 vol).
-
Amine Source: Add Ammonium Chloride (
, 2.2 eq) and Ammonia solution (25%, 2.0 eq). Stir for 30 minutes at room temperature (RT) to establish the imine equilibrium. -
Cyanation: Cool the mixture to 0°C. Slowly add Sodium Cyanide (
, 1.1 eq) dissolved in minimal water. -
Reaction: Allow to warm to RT and stir for 12–18 hours.
-
Checkpoint: Monitor by TLC (disappearance of ketone).
-
-
Workup: Quench with water. Extract the free base with Diethyl Ether or Ethyl Acetate (
). The product is in the organic layer.[1] -
Drying: Wash organic layer with brine, dry over
, and concentrate in vacuo to yield the crude oil (free base). Do not heat above 40°C to avoid decomposition.
Step 2: Hydrochloride Salt Formation
-
Solvation: Dissolve the crude oil in anhydrous Diethyl Ether or Ethanol (cooled to 0°C).
-
Acidification: Dropwise add 4M HCl in Dioxane or bubble dry HCl gas through the solution until pH < 2.
-
Precipitation: The white solid (Ac8c-CN·HCl) will precipitate immediately.
-
Purification: Filter the solid and wash with cold Ether. Recrystallize from Ethanol/Ether if necessary.
Physicochemical Characterization
The following data table summarizes the expected properties for validation.
| Property | Value / Characteristic | Notes |
| IUPAC Name | 1-Aminocyclooctane-1-carbonitrile hydrochloride | |
| Formula | (Free base: | |
| Molecular Weight | 188.70 g/mol | Free base: 152.24 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Melting Point | > 215°C (decomposition) | Typical for |
| Solubility | Soluble: Water, MeOH, DMSOInsoluble: Et2O, Hexane, DCM | Ionic lattice dictates polarity |
| IR Spectrum | Nitrile stretch is often quenched in salts | |
| 1H NMR (D2O) | Ring protons show complex splitting due to fluxionality |
Applications in Drug Discovery
The primary utility of this compound lies in its hydrolysis to 1-aminocyclooctane-1-carboxylic acid (Ac8c) , a non-proteinogenic amino acid.
Conformational Restriction in Peptides
When incorporated into a peptide chain, the Ac8c moiety severely restricts the rotation angles (
-
The Helical Effect: Ac8c promotes the formation of
-helices or -helices in short peptides. -
Mechanism: The gem-disubstitution forces the backbone into a folded state to relieve steric clash between the bulky ring and the carbonyl oxygen of the preceding residue.
Hydrolysis Pathway (Nitrile to Acid)
Converting the nitrile to the acid is chemically challenging due to the steric hindrance of the 8-membered ring.
Figure 2: Hydrolysis pathway from the nitrile precursor to the bioactive amino acid scaffold.
Critical Protocol Note: Standard basic hydrolysis (
References
-
PubChem. (2025).[4] 1-Amino-1-cyclopropanecarbonitrile hydrochloride (Homolog Data). National Library of Medicine. Available at: [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids: Mechanism and Protocol. Available at: [Link][2]
-
Organic Chemistry Portal. (2025). Strecker Synthesis - Recent Literature and Methodologies.[3] Available at: [Link]
